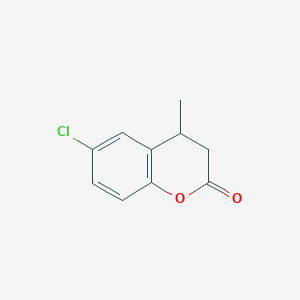
2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- is a chemical compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 4th position on the benzopyran ring, along with a dihydro structure at the 3rd and 4th positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-chloro-4-methylcoumarin with a reducing agent can yield the desired dihydro derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding benzopyranone derivative.
Reduction: Reduction reactions can further hydrogenate the dihydro structure.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different biological activities and properties .
科学研究应用
2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context .
相似化合物的比较
Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: Similar structure but lacks the chlorine atom at the 6th position.
2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-: Similar structure but lacks the chlorine atom and has a different substitution pattern.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro 2H-1-benzopyran-2,2-(2H)-indole: Contains a nitro group and a spiro structure, making it distinct in terms of reactivity and applications.
Uniqueness
The presence of the chlorine atom at the 6th position and the methyl group at the 4th position, along with the dihydro structure, makes 2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- unique. These structural features contribute to its distinct chemical reactivity and potential biological activities .
属性
CAS 编号 |
90797-99-2 |
|---|---|
分子式 |
C10H9ClO2 |
分子量 |
196.63 g/mol |
IUPAC 名称 |
6-chloro-4-methyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C10H9ClO2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-3,5-6H,4H2,1H3 |
InChI 键 |
DSWJEGZSEFTTHO-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)OC2=C1C=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


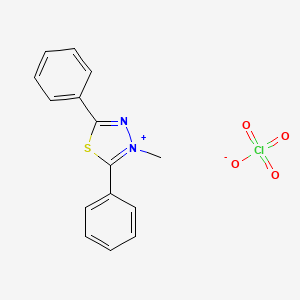
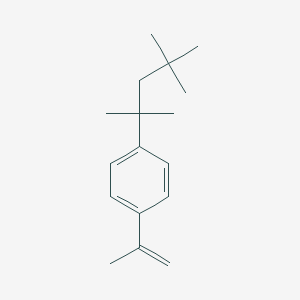
![1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine](/img/structure/B14371044.png)
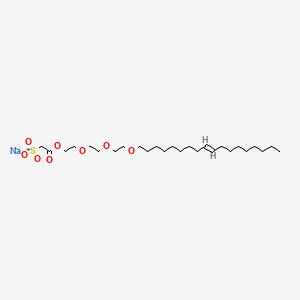
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol](/img/structure/B14371047.png)
![2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14371056.png)
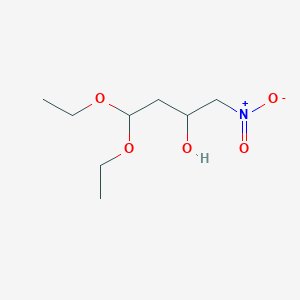
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol](/img/structure/B14371063.png)
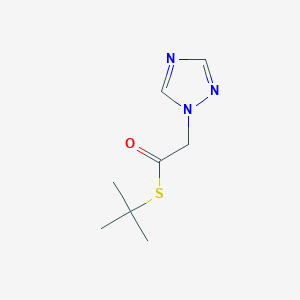
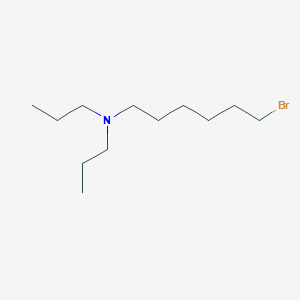
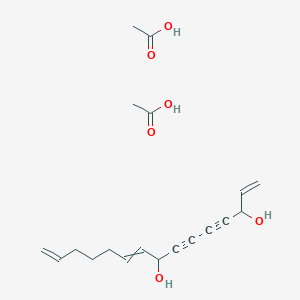
![1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine](/img/structure/B14371083.png)
![Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate](/img/structure/B14371095.png)
![1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol](/img/structure/B14371105.png)
